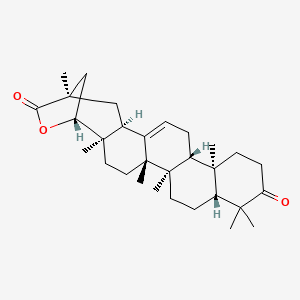

Wilforlide B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

welforlide B is a natural product found in Tripterygium wilfordii and Celastrus hypoleucus with data available.

Aplicaciones Científicas De Investigación

Elucidación del Mecanismo de Toxicidad Reproductiva

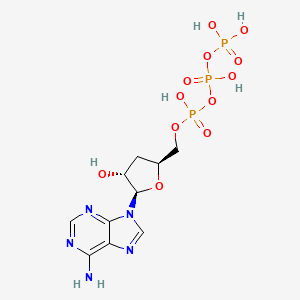

Wilforlide B se ha visto implicado en el estudio de los mecanismos de toxicidad reproductiva. Las investigaciones que utilizan métodos de farmacología de redes han identificado a this compound como uno de los compuestos con un alto grado de interacción en el mecanismo molecular de la toxicidad reproductiva inducida por Tripterygium wilfordii {svg_1}. El papel de este compuesto es crucial para comprender la compleja interacción de los procesos biológicos y las vías, como la vía de señalización del cAMP, que contribuyen a la toxicidad reproductiva.

Actividad Inmunosupresora

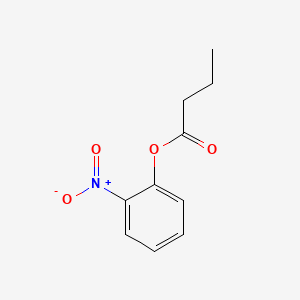

En el ámbito de la inmunología, el compuesto progenitor de this compound, Abruslactona A (también conocida como Wilforlide A), ha demostrado una actividad inmunosupresora significativa. Esta actividad incluye la inhibición de la adenosina desaminasa en células HL-60, que es un factor clave en la inducción de la apoptosis {svg_2}. Aunque el propio this compound puede no haber sido estudiado directamente para esta aplicación, su estrecha relación con la Abruslactona A sugiere un potencial en la investigación inmunosupresora.

Potencial Anticancerígeno

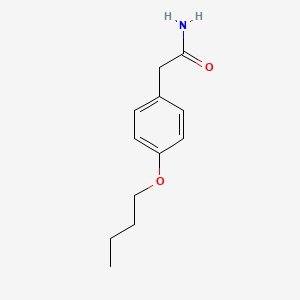

This compound está relacionado con compuestos como el Celastrol, derivado de Tripterygium wilfordii, que exhibe actividades anticancerígenas de amplio espectro. Aunque this compound no se menciona directamente en el contexto del tratamiento del cáncer, la asociación con Tripterygium wilfordii sugiere un área potencial de exploración en la investigación anticancerígena, dados los conocidos compuestos bioactivos de la planta {svg_3}.

Cribado de Hepatotoxicidad

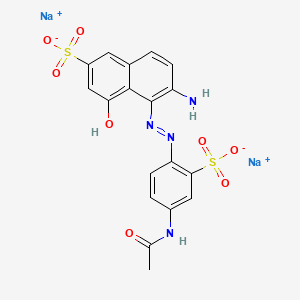

En estudios centrados en la hepatotoxicidad, this compound es uno de los principales componentes que se analizan por sus efectos en la salud hepática. Forma parte de un grupo de compuestos de Tripterygium wilfordii que se han probado por su impacto en el área y la intensidad de la fluorescencia de los hígados de peces cebra, lo que es una medida de la hepatotoxicidad {svg_4}.

Interacción Neuroactiva Ligando-Receptor

La vía de interacción neuroactiva ligando-receptor es otra área donde los compuestos progenitores de this compound han mostrado actividad. Esta vía es crucial para comprender diversas funciones y trastornos neurológicos. Si bien no se ha detallado el papel directo de this compound en esta vía, su relación con los compuestos activos de Tripterygium wilfordii sugiere una posible relevancia {svg_5}.

Modulación de la Respuesta Inflamatoria

This compound puede desempeñar un papel en la modulación de la respuesta inflamatoria. Esto se deduce del análisis de enriquecimiento de los principales objetivos en los estudios de toxicidad reproductiva, donde se destacan las vías relacionadas con la respuesta inflamatoria. Comprender cómo interactúa this compound con estas vías podría proporcionar información sobre su aplicación en el control de la inflamación {svg_6}.

Regulación de la Vasoconstricción

La regulación de la vasoconstricción es un proceso biológico crítico que this compound podría influenciar. Esto se basa en el análisis de módulos de los estudios de farmacología de redes, que indica que los compuestos de Tripterygium wilfordii podrían afectar los términos y vías de ontología genética relacionados con la vasoconstricción {svg_7}.

Vía de Señalización del Receptor Acoplado a Proteína G

Por último, la vía de señalización del receptor acoplado a proteína G, que es esencial para numerosas respuestas fisiológicas, es otro campo donde se han estudiado los compuestos progenitores de this compound. El potencial de this compound para afectar esta vía podría abrir nuevas vías de investigación en diversos trastornos relacionados con la transducción de señales {svg_8}.

Mecanismo De Acción

Safety and Hazards

It is advised to avoid dust formation, breathing mist, gas, or vapors of Wilforlide B . Contact with skin and eye should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

Análisis Bioquímico

Biochemical Properties

Wilforlide B plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in cellular processes. It has been shown to interact with enzymes such as alkaline phosphatase, which is a marker for liver injury . Additionally, this compound interacts with various proteins and biomolecules, influencing their activity and stability. These interactions are essential for its anti-tumor properties, as they can modulate cell signaling pathways and inhibit the proliferation of cancer cells .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, thereby inhibiting tumor growth . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, which plays a role in cell proliferation and survival. Furthermore, it influences gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to its therapeutic effects. It inhibits the activity of certain enzymes, such as alkaline phosphatase, which is involved in liver injury . Additionally, this compound modulates gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its anti-tumor activity and continue to inhibit cancer cell proliferation even after prolonged exposure

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit tumor growth without causing significant toxicity . At high doses, this compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It has been shown to affect the activity of enzymes involved in liver and kidney function, such as alkaline phosphatase and creatinine . Additionally, this compound influences metabolic flux and metabolite levels, leading to changes in cellular metabolism and function . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects . The transport and distribution of this compound are influenced by its interactions with transporters and binding proteins, which can affect its localization and accumulation within cells

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications, such as phosphorylation, can also influence the subcellular localization of this compound, directing it to specific compartments or organelles . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Wilforlide B involves the conversion of a precursor compound, Wilforlide A, into Wilforlide B through a series of chemical reactions.", "Starting Materials": [ "Wilforlide A", "Sodium hydride", "Methyl iodide", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve Wilforlide A in dry tetrahydrofuran (THF) and add sodium hydride to the solution. Stir the mixture at room temperature for 30 minutes to form a yellow suspension.", "Step 2: Add methyl iodide dropwise to the suspension and stir the mixture for 2 hours at room temperature. The suspension will turn dark brown.", "Step 3: Quench the reaction by adding hydrochloric acid to the mixture and stir for 10 minutes. The mixture will turn yellow.", "Step 4: Extract the mixture with ethyl acetate and wash the organic layer with water and sodium hydroxide solution.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain a crude product.", "Step 6: Purify the crude product by column chromatography using a mixture of methanol and ethyl acetate as the eluent to obtain Wilforlide B as a white solid." ] } | |

Número CAS |

84104-70-1 |

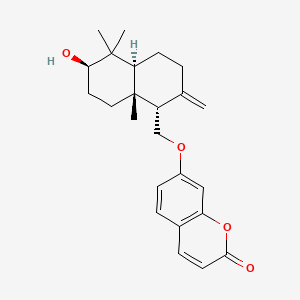

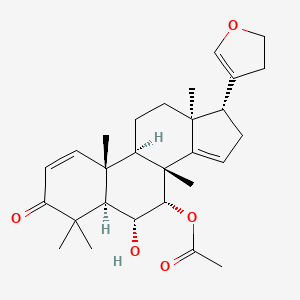

Fórmula molecular |

C30H44O3 |

Peso molecular |

452.7 g/mol |

Nombre IUPAC |

(1S,2R,5S,6R,9R,14R,15R,19S,21S)-2,5,6,10,10,14,21-heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-11,22-dione |

InChI |

InChI=1S/C30H44O3/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3)17-23(33-24(26)32)27(19,4)14-15-29(18,30)6/h8,19-21,23H,9-17H2,1-7H3/t19-,20-,21+,23-,26-,27+,28-,29+,30+/m0/s1 |

Clave InChI |

SNNNDALPPUPEKW-TYNJRVMBSA-N |

SMILES isomérico |

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@]6(C[C@@H]5OC6=O)C)C)C)C)(C)C |

SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C |

SMILES canónico |

CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C |

Sinónimos |

wilforlide B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol](/img/structure/B1199203.png)

![N-[4-(1H-imidazol-5-yl)phenyl]-N'-[2-(2-methoxyphenyl)ethyl]methanimidamide](/img/structure/B1199209.png)

![8-[(1-tert-butyl-5-tetrazolyl)-thiomorpholin-4-ylmethyl]-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B1199223.png)

![methyl 5-[1-amino-8,8-dimethyl-5-(morpholin-4-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-2-yl]furan-2-carboxylate](/img/structure/B1199225.png)